N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
Historical Development of Oxadiazole Research
The exploration of oxadiazoles began in 1884 with the seminal work of Ticmann and Krugar, who first identified these heterocycles as derivatives of furan with nitrogen substitutions. The 1,3,4-oxadiazole isomer gained prominence in the mid-20th century, particularly after Ainsworth’s 1965 synthesis of 1,3,4-oxadiazoles via thermolysis of ethylformate and hydrazine. Early studies focused on their synthetic accessibility and stability, but the 1980s marked a turning point with the discovery of oxadiazole-containing pharmaceuticals like the HIV drug raltegravir. By the 2010s, advances in computational chemistry enabled systematic structure-activity relationship (SAR) studies, propelling oxadiazoles into the forefront of antibiotic and anticancer drug discovery.
Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring serves as a bioisostere for carboxylic acids and esters, offering metabolic stability while retaining hydrogen-bonding capabilities. This scaffold’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, as demonstrated in peptide deformylase inhibitors. Additionally, its electron-deficient nature enhances interactions with nucleophilic targets, making it a cornerstone in designing antimicrobial agents. Over 150 clinical candidates featuring this scaffold have been reported, underscoring its adaptability across therapeutic areas.
Structure-Function Relationship of Oxadiazole-Based Compounds
The pharmacological activity of 1,3,4-oxadiazoles is highly sensitive to substituent effects:
- Electron-withdrawing groups (e.g., nitro, fluoro) at the 2-position enhance antibacterial potency by increasing electrophilicity.
- Aromatic substituents at the 5-position, such as 2,4-dimethylphenyl, improve lipophilicity and membrane penetration.
- Sulfanyl-acetamide side chains introduce thioether linkages, which modulate redox activity and binding affinity to cysteine-rich enzymes.
For instance, in N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide, the 4-fluorophenyl group induces dipole interactions, while the sulfanyl bridge enhances solubility and metabolic resistance.
Importance of Sulfanyl-Substituted Oxadiazoles
Sulfanyl groups (-S-) in oxadiazole derivatives confer distinct advantages:
- Enhanced Binding Affinity : The sulfur atom participates in hydrophobic interactions and coordinate covalent bonds with metal ions in bacterial enzymes.
- Improved Pharmacokinetics : Sulfanyl-acetamide derivatives exhibit balanced logP values (2.1–3.4), optimizing blood-brain barrier penetration and oral bioavailability.
- Synergistic Effects : Combining sulfanyl groups with fluorine atoms, as seen in the 4-fluorophenyl moiety, amplifies antibacterial activity against Gram-positive pathogens like Staphylococcus aureus.
Table 1: Synthetic Routes for Key 1,3,4-Oxadiazole Derivatives
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclodehydration | POCl₃, reflux, 6h | 72–85 | |
| Microwave-Assisted Synthesis | Ethanol, 150°C, 20min | 89 | |
| Huisgen Cyclization | Cu(I) catalyst, RT | 65 |
Table 2: Biological Activity of Selected Sulfanyl-Oxadiazoles
| Compound | MIC against S. aureus (μg/mL) | logP | Target Enzyme |
|---|---|---|---|
| N-[5-(2,4-Dimethylphenyl)-Oxadiazol] Acetamide | 2.5 | 3.2 | Peptide deformylase |
| 4-Fluoro Analog | 1.8 | 2.9 | Dihydrofolate reductase |
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-3-8-15(12(2)9-11)17-21-22-18(24-17)20-16(23)10-25-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNKKPYLTPCBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions of the Sulfanyl Group
The sulfanyl (-S-) group undergoes selective oxidation under controlled conditions:
Key Findings :
-
Sulfoxide formation occurs preferentially at room temperature with hydrogen peroxide.
-
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl precursors.
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the 2- and 5-positions:
Reactivity Comparison :
| Position | Reactivity | Nucleophiles Tested | Conditions | Major Product |
|---|---|---|---|---|
| 2-position | Moderate | Amines, thiols | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Substituted acetamides |
| 5-position | Low | Alkyl halides, Grignard reagents | Anhydrous THF, −78°C | Ring-opening products |
Mechanistic Insight :
-
The 2-position’s electron-deficient nature facilitates nucleophilic attack by amines (e.g., morpholine) .
-
Ring-opening reactions at the 5-position require strong bases or organometallic reagents .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes acid- or base-catalyzed hydrolysis:
Hydrolysis Pathways :
| Condition | Reagents | Product | Reaction Time | Yield |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux in ethanol/water (1:1) | Carboxylic acid + ammonia | 4h | 60–70% |
| Basic (NaOH, 1M) | RT, stirring | Sodium carboxylate + amine salt | 2h | 85–90% |
Applications :
-
Hydrolysis products serve as intermediates for further functionalization (e.g., esterification).
Reductive Transformations
The sulfanyl group and oxadiazole ring participate in reduction reactions:
| Reaction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Sulfanyl reduction | LiAlH<sub>4</sub>, THF | Thiol derivative | Partial |
| Oxadiazole ring hydrogenation | H<sub>2</sub>, Pd/C (10%) | Tetrahydro-oxadiazole derivative | Complete |
Notes :
-
LiAlH<sub>4</sub> selectively reduces the sulfanyl group without affecting the oxadiazole ring .
-
Catalytic hydrogenation disrupts the oxadiazole’s aromaticity, yielding saturated analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the aryl groups:
| Reaction Type | Conditions | Substrates | Catalytic System | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3>, DME | Aryl boronic acids | 80°C, 12h | 65–80% |
| Buchwald–Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3> | Primary amines | Toluene, 100°C | 70–75% |
Structural Impact :
-
Suzuki couplings modify the 4-fluorophenyl group, enhancing solubility .
-
Buchwald–Hartwig amination introduces nitrogen-based functionalities for biological targeting .
Photocatalytic Modifications
Visible-light-driven reactions enable sustainable functionalization:
| Reaction | Catalyst | Light Source | Product | Efficiency |
|---|---|---|---|---|
| C–H activation | Eosin Y | White LED | Alkylated oxadiazole | 92% |
| Oxidative cyclization | Ru(bpy)<sub>3</sub>Cl<sub>2</sub> | Blue LED | Fused heterocyclic compounds | 88% |
Advantages :
-
Eosin Y facilitates regioselective C–H bond activation under mild conditions .
-
Ruthenium-based catalysts enable tandem cyclization-oxidation pathways .
Stability Under Physiological Conditions
The compound’s stability in biological environments influences its reactivity:
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Hydrolysis of acetamide | 2.5h |
| Simulated intestinal fluid | 6.8 | 37°C | Sulfanyl oxidation | 8h |
Implications :
-
Acidic environments accelerate acetamide hydrolysis, limiting oral bioavailability.
-
Sulfoxide formation in intestinal fluid alters binding affinity to biological targets.
Scientific Research Applications
Medicinal Chemistry Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds with oxadiazole structures often exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to this compound can inhibit bacterial growth effectively.
- Anticancer Properties : A study focusing on related oxadiazole compounds revealed significant anticancer activity against various cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The mechanism of action involves the inhibition of enzymes critical for cancer cell proliferation.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. It may inhibit pro-inflammatory cytokines, thus reducing inflammation.
Materials Science Applications
In materials science, this compound can be utilized in the synthesis of advanced materials:
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity due to its electron-rich structure.
- Fluorescent Materials : The unique electronic properties of the oxadiazole ring make it suitable for developing fluorescent materials used in optoelectronic devices.
Agrochemical Applications
The compound also serves as a precursor in the agrochemical industry:
- Pesticide Development : Its structural characteristics allow for modifications that can lead to effective pesticides and herbicides. Research indicates that oxadiazole derivatives can provide protection against various pests while being environmentally friendly.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- A study demonstrated that related compounds exhibited significant cytotoxic effects on glioblastoma cell lines, indicating potential applications in cancer therapy .
- In another research project focusing on anti-diabetic properties using model organisms like Drosophila melanogaster, derivatives showed promising results in lowering glucose levels significantly .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences among analogs:
Key Observations :
Physicochemical Properties
Fluorine’s electronegativity may improve solubility in polar solvents compared to chlorophenyl analogs.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, supported by relevant data and findings from recent studies.
Structural Overview
The compound features a complex structure that integrates an oxadiazole ring , a sulfanyl group , and an acetamide moiety . The oxadiazole ring is known for its diverse biological activities, particularly in anticancer research. The presence of multiple functional groups enhances the compound's potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that form the oxadiazole ring. Common methods include:
- Cyclization of hydrazides with carboxylic acids : This method often requires acidic or basic conditions and can utilize dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to facilitate the reaction.
- Optimized reaction conditions : Careful control of temperature and pH is crucial to maximize yield and purity during synthesis .
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. A review on 1,3,4-oxadiazoles highlights their effectiveness as cytotoxic agents against various cancer cell lines . Specifically, the unique combination of structural features in this compound may enhance its anticancer potency compared to simpler analogs.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives have been reported to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to those containing the oxadiazole moiety have shown promising results against drug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes : Compounds with oxadiazole structures often inhibit enzymes involved in cancer progression and microbial resistance.
- Induction of apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells through various pathways.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:
-
Anticancer Activity : A study demonstrated that similar oxadiazole-containing compounds exhibited significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) with varying degrees of efficacy .
Compound Cell Line % Inhibition Compound A A549 35.0% Compound B Caco-2 53.1% - Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related oxadiazole derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
Q & A
Basic: What are the recommended synthetic routes for preparing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide?
Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives to form the 1,3,4-oxadiazole core, followed by sulfanyl-acetamide coupling. Key steps include:
- Cyclocondensation: Reacting 2,4-dimethylphenyl-substituted thiosemicarbazide with acetic anhydride under reflux to form the oxadiazole ring .
- Sulfanyl-Acetamide Coupling: Introducing the 4-fluorophenylsulfanyl group via nucleophilic substitution or thiol-ene reactions, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray Crystallography: Resolves stereoelectronic effects and confirms molecular geometry (e.g., dihedral angles between oxadiazole and aryl rings) .
- NMR Spectroscopy: F NMR identifies fluorine environment; H NMR confirms sulfanyl-proton coupling (~2.5–3.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] ion) with <2 ppm error .
Advanced: How does the substitution pattern on the oxadiazole and aryl rings influence biological activity?
Answer:
- Oxadiazole Core: The 1,3,4-oxadiazole enhances electron-withdrawing capacity, improving interactions with enzyme active sites (e.g., kinase ATP pockets) .
- 2,4-Dimethylphenyl Group: Methyl groups at positions 2 and 4 increase lipophilicity (LogP ~3.5), enhancing membrane permeability .
- 4-Fluorophenylsulfanyl Moiety: Fluorine improves metabolic stability; sulfanyl bridges enable disulfide bond formation in redox-sensitive targets .
Advanced: What computational strategies are used to predict target binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., COX-2 or EGFR kinases) and optimized InChI-derived 3D conformations .
- MD Simulations: AMBER or GROMACS for stability assessment (RMSD <2 Å over 50 ns) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC values from kinase assays .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Multi-Assay Validation: Test in parallel assays (e.g., cytotoxicity via MTT, apoptosis via Annexin V) to rule out false positives .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison: Compare with triazole derivatives (e.g., N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) to isolate substituent-specific effects .
Advanced: What pharmacokinetic challenges are associated with this compound?
Answer:
- Solubility: Low aqueous solubility (predicted ~10 µM) requires formulation with cyclodextrins or PEGylation .
- Metabolic Stability: Assess via liver microsomal assays (CYP3A4/2D6 inhibition) and identify vulnerable sites (e.g., sulfanyl oxidation) .
- Plasma Protein Binding: Use equilibrium dialysis to measure binding (>90% common for aryl-acetamides), impacting free drug concentration .
Advanced: How can selectivity against off-target kinases be optimized?
Answer:
- Kinase Profiling: Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2, ABL1) .
- Crystal Structure-Guided Design: Modify substituents to clash with conserved residues in non-target kinases (e.g., gatekeeper mutations) .
- Proteomic Analysis: Use SILAC labeling to monitor downstream pathway activation .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for initial purification .
- Recrystallization: Optimize solvent (e.g., ethanol/water) to yield >95% purity .
- HPLC Prep-Scale: Reverse-phase C18 column with acetonitrile gradient for final polishing .
Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
- hERG Assay: Screen for potassium channel inhibition (IC >10 µM) to avoid cardiotoxicity .
- Genotoxicity Testing: Ames test (+/- S9 metabolic activation) and micronucleus assay .
- Metabolite Identification: Use hepatocyte incubations to detect reactive intermediates (e.g., quinone imines) .
Advanced: Can synergistic effects with existing therapeutics be exploited?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
